Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-
Overview
Description
“Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-” is a compound that involves the azo group (-N=N-) linking a benzoic acid and an aminomethylphenyl group . It’s a derivative of 4-(Aminomethyl)benzoic acid, which acts as an unnatural amino acid derivative and is also used as a type 2 antifibrinolytic agent .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 4-(Aminomethyl)benzoic acid with a diazonium salt derived from an aromatic amine . For instance, 4-(Phenylazo)benzoic acid, an azobenzene derivative, can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-” would consist of a benzoic acid moiety and a 4-(aminomethyl)phenyl group linked by an azo group (-N=N-). The exact 3D structure may need to be determined using computational chemistry or spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving “Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-” could be influenced by the presence of the azo group, which can undergo reduction reactions. The aminomethyl group could also participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-” would be influenced by its molecular structure. For instance, it might exhibit the typical carboxylic acid properties due to the presence of the benzoic acid moiety .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[4-(aminomethyl)phenyl]diazenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-9-10-1-5-12(6-2-10)16-17-13-7-3-11(4-8-13)14(18)19/h1-8H,9,15H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINFHQJDXOHVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70783737 | |
Record name | 4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70783737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
334835-34-6 | |
Record name | 4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70783737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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